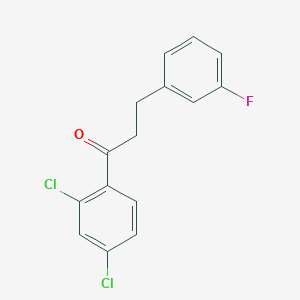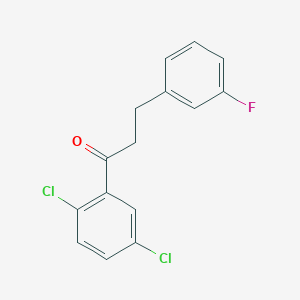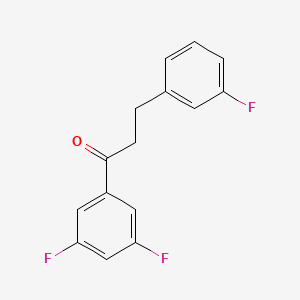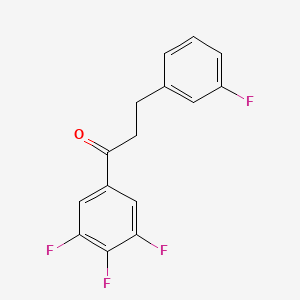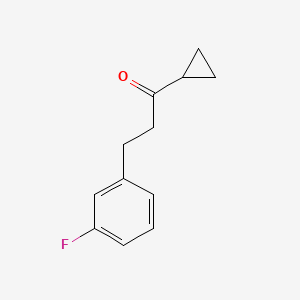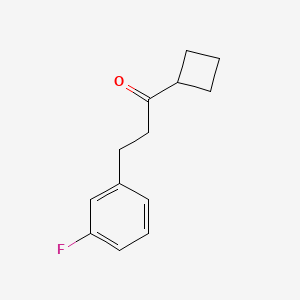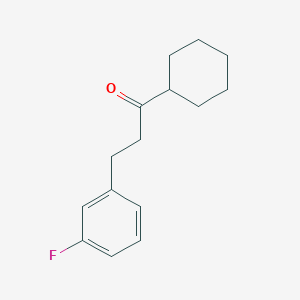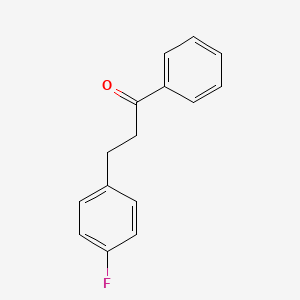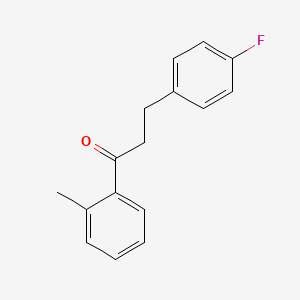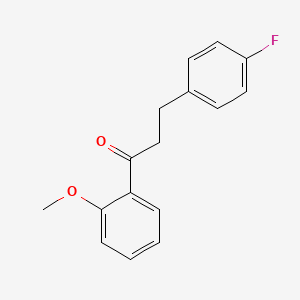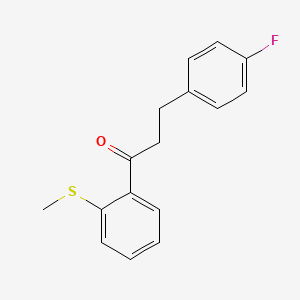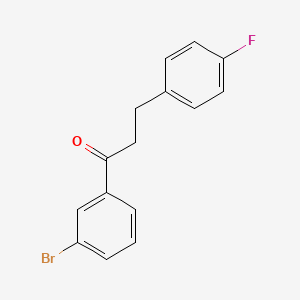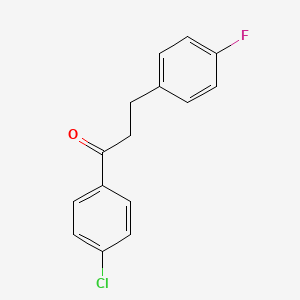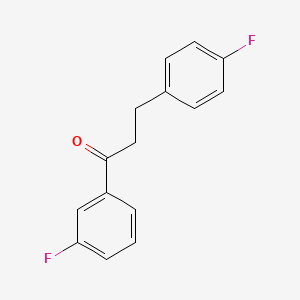![molecular formula C18H17F3O B1327712 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898753-81-6](/img/structure/B1327712.png)
3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which can participate in various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can enhance the lipophilicity of a compound .
Aplicaciones Científicas De Investigación
Catalysis and Polymerization : Research on nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include compounds related to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, has shown their efficiency as catalysts in producing flexible propene/CO copolymer materials with ultrahigh molecular weight (Meier et al., 2003).
Structural Analysis and Computational Studies : Compounds structurally similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been characterized through X-ray diffraction, revealing their molecular structures and offering insights into their physical properties (Nycz et al., 2011).
Photochemical Reactivity : Studies on derivatives of 3,5-dimethoxybenzoin esters, which are closely related to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, have demonstrated their utility in photochemical reactions, including the potential for cyclization to form benzofuran products (Bisht et al., 2018).
Organic Synthesis and Spectroscopy : Research involving chalcone derivatives structurally related to the compound has explored their synthesis and structural properties using techniques like X-ray crystallography and Hirshfeld surface analysis (Salian et al., 2018).
Electrochemical Studies : The electrochemical properties of compounds similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been examined, shedding light on their potential applications in areas like material science and sensor technologies (Kamiloğlu et al., 2018).
Photoinitiators in Polymer Chemistry : Certain photoinitiators containing structural elements similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been synthesized and evaluated for their efficiency and applicability in UV-curable systems (Kolar et al., 1994).
Direcciones Futuras
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals and agrochemicals . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic motifs, as well as exploring the properties and applications of these compounds.
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-7-8-13(2)14(11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJVXZWLSILSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644748 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898753-81-6 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

